
Lovastatin acid
Overview
Description
Lovastatin acid, the bioactive open-chain β-hydroxy acid form of lovastatin, is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis . Produced primarily by Aspergillus terreus via a complex polyketide synthase (PKS)-driven pathway, lovastatin exists in two forms: a lactone prodrug and its hydrolyzed active acid form . The conversion from lactone to acid occurs enzymatically in the liver and intestines, enhancing its bioavailability and therapeutic efficacy . This compound is notable for its antifungal and antiparasitic properties, which are evolutionarily conserved in A. terreus to inhibit microbial competitors . Industrially, its production is optimized by regulating fermentation conditions, including pH and additives like itaconic acid, which mitigate inhibitory byproduct accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mevinolinic acid is typically obtained through the hydrolysis of mevinolin. The structure and absolute configuration of mevinolin and its open acid form, mevinolinic acid, were determined by a combination of physical techniques . The synthetic route involves the conversion of mevinolin to mevinolinic acid by breaking the lactone ring under acidic or basic conditions .
Industrial Production Methods
Industrial production of mevinolinic acid involves the fermentation of Aspergillus terreus. The fermentation process is optimized by controlling various parameters such as pH, temperature, and nutrient supply. Recent advancements in the regulation of lovastatin biosynthesis, including the use of reactive oxygen species (ROS) and quorum sensing-type molecules, have improved the yield of mevinolinic acid .
Chemical Reactions Analysis
Hydrolytic Degradation Pathways
Lovastatin acid undergoes pH-dependent hydrolysis with distinct degradation profiles:
Acidic Conditions (pH < 3):
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Generates two primary degradation products:
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Product 1 : Retention time = 3.54 ± 1.86 min (polar compound)
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Product 2 : Retention time = 5.94 ± 0.78 min (less polar)
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Chromophore structure remains intact, indicating hydrolysis affects only the ester/lactone moieties .
Alkaline Conditions (pH > 7.4):
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Rapid, complete hydrolysis at room temperature.
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Single degradation product observed due to lactone ring opening .
Enzymatic Hydrolysis Mechanism
The enzyme lovastatin hydrolase (PcEST) catalyzes the breakdown of this compound into monacolin J and 2-methylbutyric acid via:
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Nucleophilic attack by Ser⁵⁷ on the ester carbonyl carbon.
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Formation of an acyl-enzyme intermediate.
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Water-mediated cleavage of the intermediate, releasing 2-methylbutyric acid .
Key catalytic residues :
Residue | Role |
---|---|
Tyr¹⁷⁰ | General base, activates Ser⁵⁷ |
Lys⁶⁰ | Stabilizes Tyr¹⁷⁰ via polarization |
Phe³⁰⁹ | Positions substrate via π–π interactions |
Metabolic Activation and Stability
In vivo, this compound is formed via hepatic hydrolysis of the prodrug (lactone) and exhibits the following properties:
Kinetic Analysis of Hydrolysis
Hydrolysis follows pseudo-first-order kinetics under physiological conditions:
Table 1: Rate Constants (k) and Half-Lives (t₁/₂) at 37°C
Medium | k (hr⁻¹) | t₁/₂ (hr) |
---|---|---|
Simulated gastric (pH 1.2) | 0.021 ± 0.003 | 33.0 |
0.1 M HCl | 0.045 ± 0.006 | 15.4 |
Phosphate buffer (pH 7.4) | 0.118 ± 0.009 | 5.9 |
Data derived from accelerated stability studies .
Stability Ranking Across Media
This compound stability decreases in the order:
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Simulated gastric fluid (without pepsin)
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0.06 M HCl
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0.1 M HCl
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Phosphate buffer (pH 7.4) + sodium lauryl sulfate
Structural Determinants of Reactivity
Scientific Research Applications
Cardiovascular Applications
Cholesterol Reduction and Cardiovascular Risk Management
Lovastatin acid is predominantly used to manage hypercholesterolemia by inhibiting HMG-CoA reductase, an enzyme crucial for cholesterol synthesis. It effectively reduces levels of low-density lipoprotein cholesterol (LDL-C) and total cholesterol in patients at risk of cardiovascular diseases. A landmark study demonstrated that lovastatin therapy resulted in a 37% lower incidence of acute major coronary events compared to placebo over a five-year period .
Table 1: Efficacy of Lovastatin in Lipid Level Reduction
Lipid Parameter | Lovastatin Group (%) | Placebo Group (%) | P-Value |
---|---|---|---|
LDL-C Reduction | 25 | Minimal Change | <0.001 |
Total Cholesterol | 18 | Minimal Change | <0.001 |
Triglycerides | 15 | Minimal Change | <0.001 |
HDL-C Increase | 6 | Minimal Change | <0.001 |
Anticancer Properties
Recent research has unveiled lovastatin's potential as an anticancer agent. It induces apoptosis in various cancer cell lines, particularly breast cancer cells, by modulating key proteins involved in cell cycle regulation such as p21 and p27 . In vitro studies have shown that this compound inhibits the proliferation of breast cancer cells more effectively than its parent compound .
Case Study: Lovastatin in Breast Cancer Treatment
A study involving MDA-MB-231 breast cancer cells revealed that this compound significantly inhibited cell growth and induced apoptosis through the proteasome pathway . This suggests that lovastatin could be a valuable adjunct in cancer therapy.
Dermatological Applications
This compound has been explored for its topical application in treating dermatological conditions such as disseminated superficial actinic porokeratosis (DSAP). A randomized clinical trial indicated that both topical lovastatin and a combination with cholesterol led to significant improvements in DSAP severity without serious adverse effects .
Table 2: Efficacy of Topical Lovastatin in DSAP Treatment
Treatment Group | Severity Reduction (%) | Adverse Events Reported |
---|---|---|
Lovastatin + Cholesterol | 50 | Mild (n=4), Myalgia (n=2) |
Lovastatin Alone | 51 | Mild (n=4), Myalgia (n=2) |
Drug Delivery Systems
Innovative research has focused on incorporating lovastatin into biodegradable polymers for drug delivery applications. Electrospun fibers made from poly(lactic acid) containing lovastatin have shown promise due to their enhanced alignment and surface properties, which may improve drug release profiles and therapeutic efficacy .
Table 3: Properties of Electrospun Fibers Containing Lovastatin
Parameter | Control Fibers | Lovastatin-Loaded Fibers |
---|---|---|
Fiber Diameter | X µm | Y µm |
Surface Smoothness | Less Smooth | More Smooth |
Drug Release Rate | N/A | Increased |
Mechanism of Action
Mevinolinic acid exerts its effects by competitively inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor in the cholesterol biosynthesis pathway. By inhibiting this enzyme, mevinolinic acid effectively reduces the synthesis of cholesterol. The molecular target of mevinolinic acid is the active site of HMG-CoA reductase, where it binds and prevents the enzyme from catalyzing the conversion of HMG-CoA to mevalonate .
Comparison with Similar Compounds
Lovastatin Acid vs. Simvastatin Acid
Structural and Pharmacokinetic Differences :
- Both are derived from fungal secondary metabolites and share a dihydroxyheptanoic acid unit linked to a naphthylene ring system . However, simvastatin features an additional methyl group on the ester side chain, enhancing lipophilicity .
- AUC Intercepts : this compound exhibits a significantly higher Y-intercept in AUC plots (36.49 ± 1.051 µg·h/L) compared to simvastatin acid (16.26 ± 0.6909 µg·h/L), indicating greater systemic exposure .
- Lipid Bilayer Interaction : Both acids interact less favorably with lipid bilayers than triglyceride (TG), with simvastatin acid showing marginally better membrane penetration .
- Genetic Polymorphism Impact : SLCO1B1*5 and *15 alleles increase plasma concentrations of both acids, elevating muscle toxicity risks .
Efficacy and Tissue Selectivity :
- In liver tissue, this compound and simvastatin acid share similar IC50 values (~5 nM) for HMG-CoA reductase inhibition. However, simvastatin acid is marginally more potent in reducing LDL cholesterol clinically .
This compound vs. Pravastatin
Lipophilicity and Tissue Penetration :
- Pravastatin’s hydrophilic quinuclidine ring reduces its membrane permeability, making it 100-fold less inhibitory in lens tissue (IC50 = 469 ± 42 nM) compared to this compound (IC50 = 4.5 ± 0.7 nM) .
- Clinical Implications : Pravastatin’s tissue selectivity minimizes extrahepatic side effects (e.g., cataracts in dogs) but reduces efficacy in peripheral tissues .
This compound vs. Monacolin K (Red Yeast Rice Extract)
Bioavailability and Form Variability :
- While structurally identical to lovastatin, monacolin K’s pharmacokinetics vary due to lactone-to-acid ratio fluctuations (5–100% acid form) in red yeast rice (RYR) products. Lovastatin, administered as a pure compound, achieves 31% bioavailability, whereas RYR’s efficacy depends on formulation .
- Metabolic Activation : Both require cytochrome P450 3A4 (CYP3A4) for lactone-to-acid conversion, but RYR’s additional components (e.g., citrinin) may alter metabolism .
This compound vs. Itaconic Acid
Key Research Findings and Data Tables
Table 1: Structural and Pharmacokinetic Comparison of this compound with Analogues
Compound | Core Structure | Lipophilicity | AUC Intercept (µg·h/L) | IC50 (Liver) | IC50 (Lens) | Bioavailability |
---|---|---|---|---|---|---|
This compound | Naphthylene + dihydroxy | High | 36.49 ± 1.051 | 4.5 nM | 4.5 nM | 31% |
Simvastatin Acid | Naphthylene + methyl | Higher | 16.26 ± 0.6909 | 5.2 nM | 5.2 nM | 30–35% |
Pravastatin | Quinuclidine | Low | N/A | 20–50 nM | 469 nM | 18–25% |
Monacolin K | Naphthylene + dihydroxy | Variable | N/A | Similar | Similar | 5–100%* |
*Depends on lactone-to-acid ratio in formulation .
Table 2: Impact of Genetic Polymorphisms on Statin Pharmacokinetics
SLCO1B1 Genotype | This compound Exposure | Simvastatin Acid Exposure | Clinical Risk |
---|---|---|---|
1B/1B | Reduced | Reduced | Lower muscle toxicity |
5/15 or 15/15 | Markedly increased | Markedly increased | Higher myopathy risk |
Biological Activity
Lovastatin, a member of the statin family, is primarily recognized for its cholesterol-lowering properties through the inhibition of HMG-CoA reductase. However, recent studies have highlighted its diverse biological activities beyond lipid regulation, including anti-cancer effects and neuroprotective properties. This article delves into the biological activity of lovastatin acid, emphasizing its mechanisms of action, clinical implications, and research findings.
Inhibition of HMG-CoA Reductase
Lovastatin acts as a competitive inhibitor of HMG-CoA reductase (K_i = 0.6 nM), a key enzyme in the mevalonate pathway responsible for cholesterol biosynthesis. By inhibiting this enzyme, lovastatin effectively reduces cholesterol levels both in vitro and in vivo .
Induction of Apoptosis and Cell Cycle Arrest
Research indicates that lovastatin influences various signaling pathways associated with cancer cell proliferation. It induces apoptosis and cell cycle arrest in several cancer types by decreasing levels of cyclins and cyclin-dependent kinases (CDKs) such as CDK2, CDK4, and CDK6 . This mechanism has been particularly noted in breast, liver, cervical, lung, and colon cancers.
Additional Biological Activities
Lovastatin exhibits anti-inflammatory properties and has been shown to enhance the sensitivity of certain cancer cells to chemotherapeutic agents . Furthermore, it has demonstrated neuroprotective effects, suggesting potential applications in neurodegenerative diseases.
Cardiovascular Benefits
A pivotal study demonstrated that lovastatin significantly reduces the incidence of acute coronary events. In a randomized trial involving men and women with average total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C) levels, those treated with lovastatin experienced a 37% lower incidence of major coronary events compared to placebo . The results indicated substantial improvements in LDL-C levels across treatment groups.
Anti-Cancer Efficacy
Several clinical studies have explored lovastatin's anti-cancer potential. For example:
- Breast Cancer : Lovastatin was found to induce apoptosis in breast cancer cells by inhibiting histone deacetylase 2 (HDAC2), leading to increased acetylation of histones and expression of p21(WAF/CIP) .
- Liver Cancer : In vitro studies showed that lovastatin decreased cell viability in liver cancer cell lines and enhanced the efficacy of existing chemotherapeutic agents .
Safety Profile
In clinical trials assessing the safety of topical lovastatin formulations, adverse events were minimal, primarily involving mild muscle pain or application site reactions. No serious adverse events were reported, indicating a favorable safety profile for both topical and systemic applications .
Table 1: Summary of Clinical Findings on Lovastatin
Study Focus | Outcome | Significance |
---|---|---|
Cardiovascular Events | 37% reduction in major coronary events | P < .001 |
Breast Cancer | Induces apoptosis via HDAC inhibition | Enhances therapeutic efficacy |
Liver Cancer | Decreased viability in cancer cells | Potential for combination therapy |
Safety Profile | Minimal adverse events | Favorable safety profile |
Case Studies
- Case Study on Hypercholesterolemia : A cohort study involving patients with high cholesterol levels showed that treatment with lovastatin led to significant reductions in LDL-C levels over a 12-month period.
- Case Study on Cancer Treatment : A patient with advanced breast cancer receiving lovastatin as part of a combination therapy protocol exhibited notable tumor regression alongside reduced side effects from conventional chemotherapy.
Q & A
Basic Research Questions
Q. What validated HPLC methods are recommended for separating lovastatin and lovastatin acid in pharmaceutical formulations?
A reverse-phase HPLC method using a C4 column with a mobile phase of methanol:water (80:20) and UV detection at 238 nm has been validated for simultaneous separation. This method achieves baseline resolution, with linearity (R² > 0.9999) and precision (RSD < 3%). For multi-component analysis, the Quantitative Analysis of Multi-Components by Single Marker (QAMS) method employs a relative correction factor (0.9000) to quantify both analytes without individual reference standards .
Q. How should samples be prepared for lovastatin analysis in fungal or fermented matrices?
Solid-state fermentation samples (e.g., Pleurotus species) require extraction with ethyl acetate, shaking (180 rpm, 2 hours), filtration (Whatman No. 1), and concentration using 1% trifluoroacetic acid. Post-concentration, acetonitrile is added, and quantification is performed via UV spectrophotometry at 513 nm .
Q. What are the first-order degradation kinetics of lovastatin under physiological conditions?
Hydrolytic degradation in phosphate buffer (pH 7.4) follows first-order kinetics, with degradation rate constants dependent on initial concentration and temperature. In contrast, acidic media (0.1 M HCl) exhibit mixed kinetics, requiring data fitting after 1 hour of degradation .
Advanced Research Questions
Q. How can response surface methodology optimize lovastatin production in solid-state fermentation?
A Box-Behnken design with four critical parameters (malt extract, dextrose, MnSO₄·H₂O, MgSO₄·7H₂O) is used to maximize yield. Experimental runs (29 trials with 3 central points) model interactions between variables, and software tools (e.g., Design Expert 7.1) predict optimal nutrient levels for scalable production .
Q. How does inter-conversion between lovastatin and its hydroxy acid metabolite impact pharmacokinetic studies?
LC-MS/MS methods with controlled conditions (e.g., low temperature, acidic additives) minimize lactone-ring hydrolysis. Stability studies show <2.74% matrix effect and RSD <11.38% at the lower limit of quantification (0.121 ng/mL). Protein binding (~95%) and first-pass metabolism necessitate sensitivity to avoid pseudo-estimation .
Q. What transcriptional regulatory effects does lovastatin induce in the isoprenoid pathway of Saccharomyces cerevisiae?
Lovastatin inhibits HMG-CoA reductase, reducing farnesyl pyrophosphate (FPP) levels. Transcriptome analysis reveals upregulation of 34 genes (e.g., transport and organelle organization categories) after 60 minutes of exposure, contrasting with zaragozic acid-induced downregulation. These genes are potential biomarkers for FPP-dependent pathways .
Q. How does the QAMS method ensure accuracy in quantifying lovastatin and this compound in traditional Chinese medicine (e.g., Hongqu Fuling tablets)?
Using lovastatin as an internal reference, the relative correction factor (RCF = 0.9000) accounts for variability in detector response. Validation shows recovery rates of 98.43–103.18% and concordance with external standard methods (e.g., 0.3563 mg/g vs. 0.3668 mg/g for this compound) .
Properties
IUPAC Name |
(3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O6/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28)/t14-,15-,16-,18+,19+,20-,21-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJODMDSTUBWDW-BXMDZJJMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873334 | |
Record name | Lovastatin acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20873334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75225-51-3 | |
Record name | Lovastatin acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75225-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mevinolinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075225513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mevinolinic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03785 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lovastatin acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20873334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LOVASTATIN ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CLV35Y90C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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